molecular formula C7H15NS B15239971 1-(Piperidin-4-YL)ethane-1-thiol

1-(Piperidin-4-YL)ethane-1-thiol

Cat. No.: B15239971
M. Wt: 145.27 g/mol
InChI Key: ZGQFDPWPBRRXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-YL)ethane-1-thiol is an organic compound featuring a piperidine ring attached to an ethane-thiol group. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in medicinal chemistry and organic synthesis . The thiol group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-YL)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with ethane-thiol in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium or nickel to facilitate the reduction process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient and high-yield synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-YL)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

1-piperidin-4-ylethanethiol

InChI

InChI=1S/C7H15NS/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3

InChI Key

ZGQFDPWPBRRXOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNCC1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.